molecular formula C17H13BrO B8731280 6-Bromo-1',3'-dihydro-2,2'-spirobi[inden]-1(3H)-one

6-Bromo-1',3'-dihydro-2,2'-spirobi[inden]-1(3H)-one

Cat. No. B8731280
M. Wt: 313.2 g/mol
InChI Key: DPMGNQWLPQTVPS-UHFFFAOYSA-N
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Patent
US08633212B2

Procedure details

A mixture of 6-bromo-indan-1-one (1.05 g, 5 mmol), 1,2-bis(bromomethyl)benzene (1.31 g, 5 mmol) in THF (50 mL) was added NaH (240 mg, 10 mmol) at room temperature, the mixture was refluxed for 2 hours. The mixture was quenched with water, concentrated, then extracted with DCM, washed with brine, dried over Na2SO4, concentrated to 6-bromo-1′,3′-dihydro-2,2′-spirobi[inden]-1(3H)-one (1.8 g, 33%).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
240 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=[O:11])=[CH:4][CH:3]=1.Br[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:20]Br.[H-].[Na+]>C1COCC1>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7]3([CH2:20][C:15]4[C:14](=[CH:19][CH:18]=[CH:17][CH:16]=4)[CH2:13]3)[C:8]2=[O:11])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
BrC1=CC=C2CCC(C2=C1)=O
Name
Quantity
1.31 g
Type
reactant
Smiles
BrCC1=C(C=CC=C1)CBr
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
240 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 6-bromo-1′,3′-dihydro-2,2′-spirobi[inden]-1(3H)-one (1.8 g, 33%)

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C2CC3(C(C2=C1)=O)CC1=CC=CC=C1C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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